5-Fluoro AMB metabolite 5 is classified as a novel psychoactive substance (NPS) and is primarily synthesized for research purposes. It has been identified in various biological samples, indicating its presence in illicit drug use contexts. The compound is often studied alongside other synthetic cannabinoids to understand its metabolic pathways and effects on human physiology.
The synthesis of 5-fluoro AMB metabolite 5 typically involves multi-step organic reactions that incorporate fluorinated precursors. The general synthetic route includes:
These steps are conducted under controlled conditions to ensure high yield and purity of the final product.
The molecular formula of 5-fluoro AMB metabolite 5 is , with a molecular weight of approximately 349.40 g/mol. The structure can be represented using the following identifiers:
O=C(N[C@H](C(O)=O)C(C)C)C1=NN(CCCCCF)C2=CC=CC=C21InChI=1S/C18H24FN3O3/c1-12(2)15(18(24)25)20-17(23)16-13-8-4-5-9-14(13)22(21-16)11-7-3-6-10-19/h4-5,8-9,12,15H,3,6-7,10-11H2,1-2H3,(H,20,23)(H,24,25)/t15-/m0/s1The three-dimensional conformation of this compound plays a crucial role in its interaction with cannabinoid receptors.
The metabolism of 5-fluoro AMB metabolite 5 involves several key reactions:
These metabolic processes are typically studied using human liver microsomes to simulate in vivo conditions.
The mechanism by which 5-fluoro AMB metabolite 5 exerts its effects involves binding to cannabinoid receptors CB1 and CB2 in the human endocannabinoid system. Upon binding:
Studies have shown that synthetic cannabinoids like 5-fluoro AMB can have significantly higher affinities for these receptors compared to natural cannabinoids.
The physical properties of 5-fluoro AMB metabolite 5 include:
Chemical properties relevant to its study include:
5-Fluoro AMB metabolite 5 serves various scientific purposes:
CAS No.: 3616-06-6
CAS No.: 11003-57-9
CAS No.: 83324-51-0
CAS No.: 73545-11-6
CAS No.: 2034366-97-5